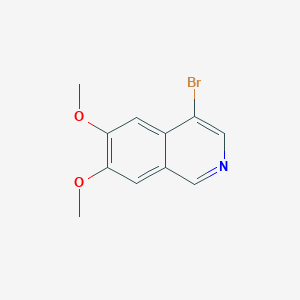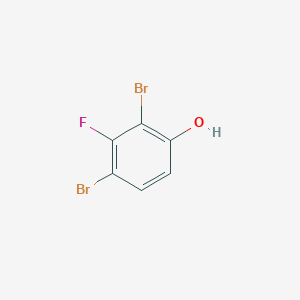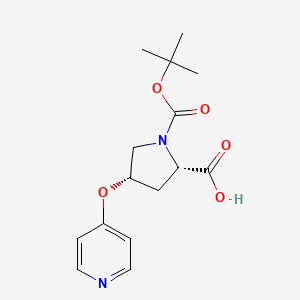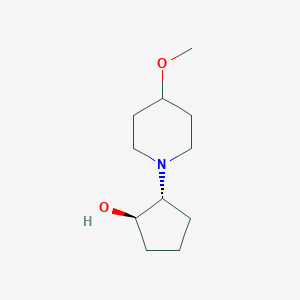
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thioxo, carboxymethyl, and tetraazacyclododecan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxo derivatives, while reduction reactions may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other biomolecules, and the pathways involved can range from metabolic processes to signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
NH4S and NH4S2: Ionic compounds with similar configurations but distinct sulfur atom arrangements.
Uniqueness
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C38H66N8O18S |
|---|---|
Molekulargewicht |
955.0 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[3-[2-[2-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethoxymethoxy]ethoxy]ethoxy]propanoylamino]pentyl]carbamothioylamino]pentanedioic acid |
InChI |
InChI=1S/C38H66N8O18S/c47-30(39-7-2-1-3-28(36(57)58)41-38(65)42-29(37(59)60)4-5-32(49)50)6-17-61-19-20-62-21-22-64-27-63-18-8-40-31(48)23-43-9-11-44(24-33(51)52)13-15-46(26-35(55)56)16-14-45(12-10-43)25-34(53)54/h28-29H,1-27H2,(H,39,47)(H,40,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H2,41,42,65)/t28-,29-/m0/s1 |
InChI-Schlüssel |
PWCCSKXMIJOIIX-VMPREFPWSA-N |
Isomerische SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=S)N[C@@H](CCC(=O)O)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Kanonische SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=S)NC(CCC(=O)O)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)



![4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13355898.png)
![Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate](/img/structure/B13355902.png)

![6-(4-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355916.png)


![(1S,2S)-2-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)cyclopentan-1-ol](/img/structure/B13355929.png)
